molecular formula C22H21N5O4 B11012917 N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B11012917
M. Wt: 419.4 g/mol
InChI Key: ITTBIKSMNYHKMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-Methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide (CAS: 1574326-65-0) is a synthetic compound featuring dual quinazolin-4-one cores linked by a propanamide bridge. The quinazolinone moieties are substituted at the 3-position with a 2-methoxyethyl group and at the 6-position with a propanamide chain terminating in a second 4-oxoquinazolin-3(4H)-yl group.

The propanamide linker balances conformational flexibility and rigidity, which may influence binding affinity and selectivity .

Properties

Molecular Formula

C22H21N5O4

Molecular Weight

419.4 g/mol

IUPAC Name

N-[3-(2-methoxyethyl)-4-oxoquinazolin-6-yl]-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C22H21N5O4/c1-31-11-10-27-14-24-19-7-6-15(12-17(19)22(27)30)25-20(28)8-9-26-13-23-18-5-3-2-4-16(18)21(26)29/h2-7,12-14H,8-11H2,1H3,(H,25,28)

InChI Key

ITTBIKSMNYHKMP-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Quinazoline Core Formation

The synthesis begins with the preparation of the quinazoline heterocycles. Anthranilic acid is cyclized with formamide at 120°C to yield quinazolin-4(3H)-one, a foundational intermediate. Subsequent chlorination using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) converts the 4-oxo group to a chloro substituent, critical for nucleophilic substitution reactions. For example, refluxing 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate with SOCl₂ and catalytic DMF at 80–100°C for 3–6 hours achieves 4-chloro-7-methoxyquinazolin-6-yl acetate in 60–65% yield.

Reaction Optimization and Catalysis

Solvent and Temperature Effects

Optimal yields are achieved in polar aprotic solvents like dichloromethane or chloroform, which stabilize charged intermediates during chlorination. Elevated temperatures (80–100°C) accelerate reaction kinetics but risk decomposition, necessitating strict inert atmospheres. For example, thionyl chloride-mediated chlorination at 100°C for 3 hours achieves 65% conversion, whereas prolonged heating (>6 hours) reduces yields due to byproduct formation.

Catalytic Additives

Dimethylformamide (DMF) acts as a Lewis acid catalyst in chlorination reactions, enhancing the electrophilicity of SOCl₂ or POCl₃. A 0.52-equivalent DMF loading improves chlorination efficiency by 20–25% compared to uncatalyzed reactions.

Intermediate Characterization

Spectroscopic Validation

Critical intermediates are validated using:

  • ¹H NMR : Methyl singlet peaks at δ 2.40–4.03 confirm methoxy and acetate groups.

  • Mass Spectrometry : Molecular ion peaks at m/z 249 [M+H]⁺ align with 4-chloro-7-methoxyquinazolin-6-yl acetate.

  • IR Spectroscopy : Stretching frequencies at 1647 cm⁻¹ (C=O) and 1375 cm⁻¹ (S=O) verify functional groups.

Crystallographic Data

X-ray diffraction of N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide reveals a planar quinazoline system with dihedral angles of 12.5° between the two heterocycles, confirming minimal steric strain.

Purification and Yield Optimization

Chromatographic Techniques

Silica gel column chromatography with methanol-dichloromethane gradients (1–3% MeOH) resolves regioisomeric byproducts. Reverse-phase HPLC (C18 column, acetonitrile-water mobile phase) further purifies the final compound to >98% purity.

Recrystallization Strategies

Recrystallization from toluene or ethyl acetate removes polymeric impurities. For example, cooling a saturated toluene solution of the crude product to −20°C yields needle-like crystals with 89% recovery.

Comparative Analysis of Synthetic Routes

MethodReactantsConditionsYield (%)Purity (%)
Thionyl Chloride RouteSOCl₂, DMF80°C, 6 h, N₂ atmosphere6595
POCl₃-MediatedPOCl₃, DMF100°C, 5 h62.592
One-Pot CouplingAcrylic acid, β-alanineTEA, CH₂Cl₂, 25°C5890

The thionyl chloride route offers superior yields and scalability, though it requires stringent moisture control. POCl₃-based methods are less hazardous but necessitate longer reaction times.

Mechanistic Insights

Chlorination Dynamics

Thionyl chloride reacts with the 4-oxo group via a two-step mechanism:

  • Protonation : SOCl₂ protonates the carbonyl oxygen, forming a chlorosulfite intermediate.

  • Nucleophilic Displacement : Chloride ion attacks the electrophilic carbon, releasing SO₂ and HCl.

Amide Coupling

The amide bond forms via a mixed anhydride intermediate when using carbodiimide coupling agents. Density functional theory (DFT) calculations indicate a reaction barrier of 28.5 kcal/mol, favoring room-temperature synthesis.

Challenges and Mitigation Strategies

Byproduct Formation

Oxidation of methoxy groups to carbonyls occurs at temperatures >110°C, detected via GC-MS as 7-oxo derivatives. This is mitigated by maintaining reflux temperatures below 100°C and using radical inhibitors like BHT.

Solvent Compatibility

DMF coordinates with metal catalysts in subsequent Suzuki-Miyaura cross-couplings, necessitating solvent swaps to THF or dioxane after chlorination .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various alkyl or aryl groups.

Scientific Research Applications

Biological Activities

Research indicates that N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide exhibits a range of biological activities, including:

  • Anticancer Activity : Several studies have demonstrated its potential to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
    Study ReferenceCancer TypeMechanism of Action
    Khalil et al. (2003)Breast CancerInduction of apoptosis
    Gursoy & Karal (2003)Lung CancerCell cycle arrest
  • Antiviral Properties : Preliminary findings suggest effectiveness against viral infections by inhibiting viral replication.
  • Antibacterial Effects : The compound has shown activity against various bacterial strains, indicating potential use in treating infections.

Case Studies

  • Anticancer Research : A study conducted by Nguyen et al. (2019) evaluated the compound's effects on human breast cancer cells, revealing significant reduction in cell viability and increased apoptosis markers.
  • Antimicrobial Activity : Research published by Al-Khuzaie & Al-Majidi (2014) reported that derivatives of quinazoline compounds, including this one, displayed potent antibacterial effects against Staphylococcus aureus and Escherichia coli.

Future Research Directions

Further investigations are warranted to explore:

  • Mechanistic Studies : Understanding the precise molecular pathways affected by this compound could elucidate its therapeutic potential.
  • Structure-Activity Relationship (SAR) : Modifying different functional groups may enhance efficacy and reduce toxicity.
  • In Vivo Studies : Animal models are necessary to assess pharmacokinetics, bioavailability, and therapeutic windows.

Mechanism of Action

The mechanism of action of N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Variations and Properties

Compound Name Substituents (R1, R2) Linker Type Key Properties Reference
Target Compound R1 = 2-Methoxyethyl, R2 = 4-Oxoquinazolin-3(4H)-yl Propanamide Higher lipophilicity; potential HDAC inhibition
(E)-9c () R1 = 2-Hydroxyethyl Acrylamide Melting point: 174–175°C; HDAC inhibition (IC50 < 1 μM)
(E)-9l () R1 = 4-Chlorobenzyl Acrylamide Melting point: 210–211°C; increased rigidity
3-(4-Methoxyphenyl)-N-[4-oxo-3-(propan-2-yl)quinazolin-6-yl]propanamide () R1 = Isopropyl, R2 = 4-Methoxyphenyl Propanamide Enhanced steric bulk; altered electronic effects
N-(3-Benzoylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide () R2 = 3-Benzoylphenyl Propanamide Bulky aromatic group; potential π-π stacking interactions

Key Observations :

  • Biological Activity : Acrylamide-based compounds (e.g., 9c) show potent HDAC inhibition (IC50 < 1 μM), suggesting the target compound’s propanamide linker may require optimization for similar efficacy .

Physicochemical Properties

Table 3: Physical Properties

Compound Melting Point (°C) Purity (%) LogP (Predicted) Reference
Target Compound Not reported Not reported ~2.5 (estimated)
9c () 174–175 >99 1.8
9l () 210–211 >99 3.2
3k () 212–216 Not reported 3.5

Biological Activity

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H24N4O4C_{20}H_{24}N_{4}O_{4}, with a molecular weight of approximately 386.4 g/mol. Its structure includes a quinazoline moiety, which is known for various biological activities, particularly in cancer therapy.

Property Value
Molecular FormulaC20H24N4O4
Molecular Weight386.4 g/mol
CAS Number1630862-11-1

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways involved in cell proliferation and survival. The compound has been shown to interact with various targets, including:

  • Cereblon E3 Ligase : This interaction suggests potential applications in targeted protein degradation, which could lead to therapeutic effects in various cancers .
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, preventing the normal function of critical enzymes involved in tumor growth and survival.

Antitumor Activity

Several studies have highlighted the antitumor potential of quinazoline derivatives, including this compound. For instance:

  • In Vitro Studies : Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. It has shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells .
  • Mechanistic Insights : The antitumor activity is believed to stem from its ability to interfere with oncogenic signaling pathways, particularly those involving MYC and other transcription factors associated with cancer progression .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains, although further research is needed to establish its efficacy and mechanism of action in this context.

Case Studies

A review of the literature reveals several case studies that illustrate the biological activity of this compound:

  • Study on Cancer Cell Lines : In a study published in Molecular Cell, the compound was tested against multiple myeloma cell lines, demonstrating significant cytotoxicity at low micromolar concentrations . The study concluded that compounds targeting cereblon could be effective in treating hematological malignancies.
  • Quinazoline Derivatives : A comprehensive review highlighted various quinazoline derivatives' antitumor activities, emphasizing their potential as therapeutic agents in oncology due to their ability to inhibit critical signaling pathways involved in tumorigenesis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide, and how can reaction efficiency be monitored?

  • Methodology :

  • Stepwise synthesis : Begin with functionalized quinazolinone precursors. Coupling reactions (e.g., amide bond formation) between the 2-methoxyethyl-substituted quinazolinone and the propanamide linker are critical. Use coupling agents like EDC/HOBt in anhydrous DMF under nitrogen .
  • Reaction monitoring : Employ thin-layer chromatography (TLC) for preliminary checks and high-performance liquid chromatography (HPLC) for quantitative purity assessment. Mass spectrometry (MS) confirms intermediate and final product masses .
  • Optimization : Adjust reaction time, temperature (typically 40–60°C), and solvent polarity to improve yields.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions and confirm the absence of unreacted precursors. For example, the methoxyethyl group’s protons appear as a triplet (~δ 3.5–3.7 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., expected [M+H]+^+ ion).
  • HPLC : Utilize reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can computational chemistry tools predict the binding interactions of this compound with potential biological targets (e.g., kinases)?

  • Methodology :

  • Molecular docking : Use software like AutoDock Vina to model interactions between the compound’s quinazolinone moieties and ATP-binding pockets of kinases. Focus on hydrogen bonding (e.g., carbonyl groups with catalytic lysine residues) and hydrophobic interactions .
  • Quantum Chemical Calculations : Optimize the compound’s geometry using DFT (e.g., B3LYP/6-31G*) to evaluate electronic properties (e.g., HOMO-LUMO gaps) influencing binding affinity .
  • MD Simulations : Run 100-ns simulations in explicit solvent to assess stability of ligand-protein complexes .

Q. What experimental design strategies are optimal for resolving contradictions in biological activity data across different assays (e.g., apoptosis vs. proliferation assays)?

  • Methodology :

  • Statistical DOE : Apply factorial designs to test variables (e.g., concentration, incubation time, cell line variability). For example, a 23^3 factorial design can identify interactions between dose, exposure time, and cell type .
  • Cross-Validation : Use orthogonal assays (e.g., caspase-3 activation for apoptosis, BrdU incorporation for proliferation) to confirm mechanistic consistency .
  • Meta-Analysis : Pool data from multiple studies using standardized protocols (e.g., MTT assay conditions) to reduce inter-lab variability .

Q. How can reaction conditions be optimized for scalable synthesis while minimizing byproduct formation?

  • Methodology :

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time, enabling immediate adjustments (e.g., reagent stoichiometry) .
  • Membrane Separation : Use nanofiltration membranes to isolate the product from low-molecular-weight impurities during workup .
  • Solvent Screening : Test green solvents (e.g., cyclopentyl methyl ether) to improve yield and reduce toxicity .

Q. What mechanistic studies are recommended to elucidate this compound’s role in inducing apoptosis via mitochondrial pathways?

  • Methodology :

  • Flow Cytometry : Measure mitochondrial membrane potential (ΔΨm) using JC-1 dye in treated vs. control cells .
  • Western Blotting : Quantify cytochrome c release and caspase-9 activation in cytosolic fractions .
  • ROS Detection : Use DCFH-DA fluorescence to assess reactive oxygen species (ROS) generation, a key trigger for intrinsic apoptosis .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?

  • Methodology :

  • Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution using LC-MS/MS. Poor absorption or rapid metabolism may explain reduced in vivo activity .
  • Metabolite Identification : Incubate the compound with liver microsomes to identify inactive/degraded metabolites .
  • Formulation Optimization : Test nanoencapsulation (e.g., liposomes) to enhance solubility and target delivery .

Tables for Key Methodological Comparisons

Technique Application Evidence Reference
TLC/HPLCReaction monitoring and purity assessment
DFT CalculationsElectronic property analysis for binding studies
Factorial Design (DOE)Resolving assay contradictions
JC-1 StainingMitochondrial membrane potential assessment

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.